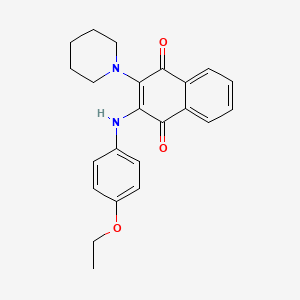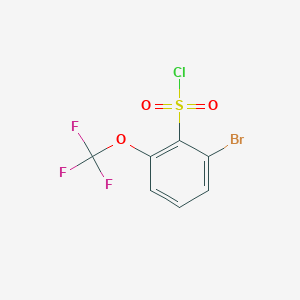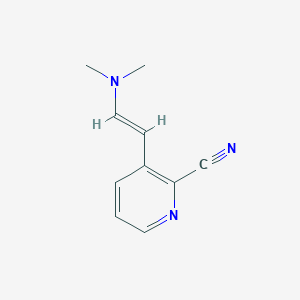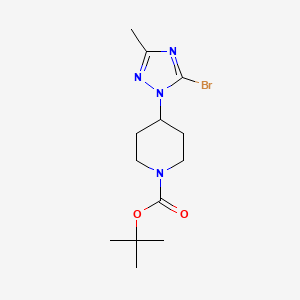
2-((4-Ethoxyphenyl)amino)-3-(piperidin-1-yl)naphthalene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-Ethoxyphenyl)amino)-3-(piperidin-1-yl)naphthalene-1,4-dione is a synthetic organic compound that belongs to the class of naphthoquinones. This compound is characterized by the presence of a naphthalene ring system substituted with an ethoxyphenylamino group and a piperidinyl group. Naphthoquinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Ethoxyphenyl)amino)-3-(piperidin-1-yl)naphthalene-1,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Naphthalene is nitrated to form 1-nitronaphthalene.
Reduction: The nitro group is reduced to an amino group, yielding 1-aminonaphthalene.
Acylation: 1-aminonaphthalene undergoes acylation with 4-ethoxybenzoyl chloride to form 2-((4-ethoxyphenyl)amino)naphthalene-1,4-dione.
Substitution: The final step involves the substitution of the amino group with a piperidinyl group under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
2-((4-Ethoxyphenyl)amino)-3-(piperidin-1-yl)naphthalene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The ethoxy and piperidinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may require catalysts such as palladium on carbon (Pd/C) and bases like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinones depending on the reagents used.
科学研究应用
Chemistry: As a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, particularly in the treatment of diseases involving oxidative stress.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-((4-Ethoxyphenyl)amino)-3-(piperidin-1-yl)naphthalene-1,4-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can induce apoptosis in cancer cells, making it a potential anticancer agent. The molecular targets include enzymes involved in redox reactions and cellular signaling pathways related to apoptosis.
相似化合物的比较
Similar Compounds
- 2-((4-Methoxyphenyl)amino)-3-(piperidin-1-yl)naphthalene-1,4-dione
- 2-((4-Chlorophenyl)amino)-3-(piperidin-1-yl)naphthalene-1,4-dione
- 2-((4-Fluorophenyl)amino)-3-(piperidin-1-yl)naphthalene-1,4-dione
Uniqueness
2-((4-Ethoxyphenyl)amino)-3-(piperidin-1-yl)naphthalene-1,4-dione is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
2-(4-ethoxyanilino)-3-piperidin-1-ylnaphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-2-28-17-12-10-16(11-13-17)24-20-21(25-14-6-3-7-15-25)23(27)19-9-5-4-8-18(19)22(20)26/h4-5,8-13,24H,2-3,6-7,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUNKBKVVOPXIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazo[1,2-a]pyridin-2-ylmethanol hydrochloride](/img/structure/B2650533.png)
![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperidine-3-carboxylate](/img/structure/B2650534.png)
![N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B2650535.png)


![Methyl 4-(2-(5-methylisoxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2650539.png)
![methyl 2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2650540.png)

![1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}-4-[(pyridin-4-yl)methyl]piperazine](/img/structure/B2650545.png)
![2-(4-fluorophenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2650547.png)
![3-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2650550.png)
![N-[3-(2-methylpropanamido)phenyl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B2650553.png)

